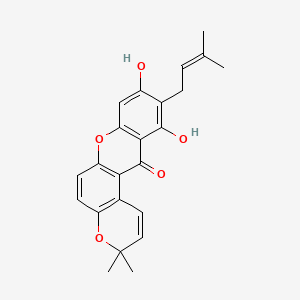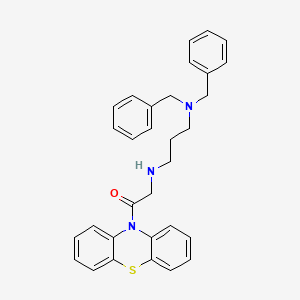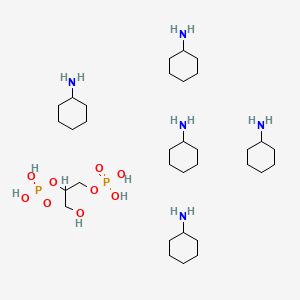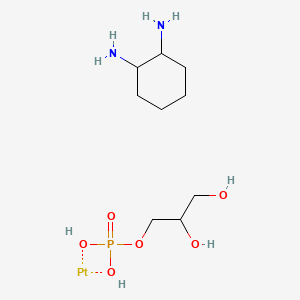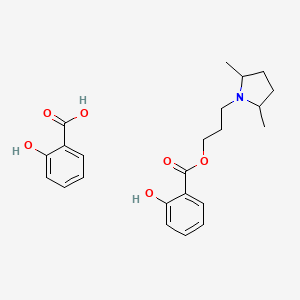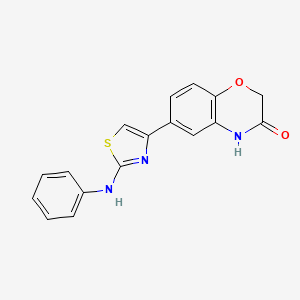
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- is a heterocyclic compound that features a benzoxazine ring fused with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve consistent product quality.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the substituents introduced.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: A related compound with a similar benzoxazine ring structure.
6-(2-(phenylamino)-4-thiazolyl)-2H-1,4-Benzoxazin-3(4H)-one: Another related compound with a similar thiazole ring structure.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- is unique due to its specific combination of a benzoxazine ring fused with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
114566-56-2 |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4 g/mol |
IUPAC名 |
6-(2-anilino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H13N3O2S/c21-16-9-22-15-7-6-11(8-13(15)19-16)14-10-23-17(20-14)18-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,18,20)(H,19,21) |
InChIキー |
XCZJKPMFKDQJJI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


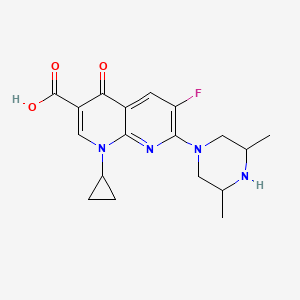
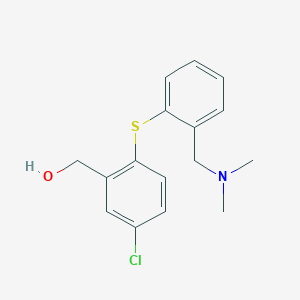
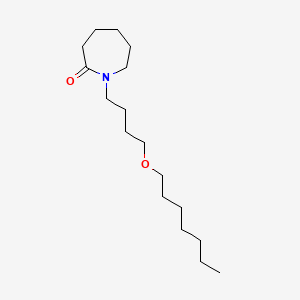
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
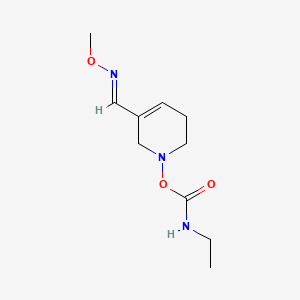
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
